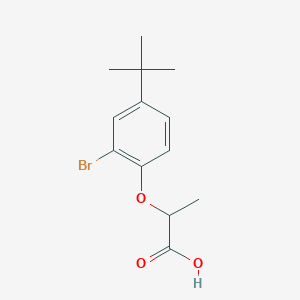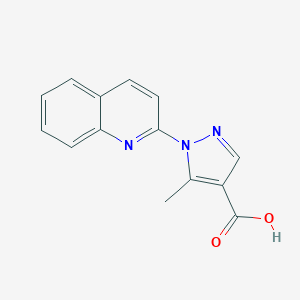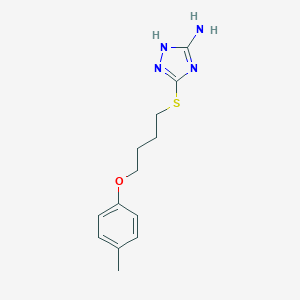
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide, also known as FPhB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhB belongs to the class of isoxazole compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the study by Li et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to induce apoptosis in lung cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its diverse biological activities, which make it a useful tool for studying various disease models. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for the study of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide. One area of research is the development of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide in different disease models. Finally, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide involves the reaction of 4-fluoroaniline with 2,3-dichloro-5-phenylisoxazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been described in detail in several research articles, and its purity and identity have been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory and analgesic properties. In a study conducted by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the production of pro-inflammatory cytokines and reduce pain in a mouse model of inflammatory pain. Another study by Li et al. demonstrated that 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has antitumor activity against lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Nom du produit |
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide |
|---|---|
Formule moléculaire |
C16H11FN2O2 |
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
4-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11FN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Clé InChI |
KARCNDQNKIJVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)